molecular formula C3H12ClN3O2S B2698335 N'-(Methylsulfamoyl)ethane-1,2-diamine;hydrochloride CAS No. 2219375-04-7

N'-(Methylsulfamoyl)ethane-1,2-diamine;hydrochloride

Cat. No. B2698335
M. Wt: 189.66
InChI Key: UKRXWXFFJSKHLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-(Methylsulfamoyl)ethane-1,2-diamine;hydrochloride” is a complex organic compound. It likely contains an ethylenediamine core, which is a colorless liquid with an ammonia-like odor and is a basic amine . It’s widely used in chemical synthesis .


Synthesis Analysis

While specific synthesis methods for “N’-(Methylsulfamoyl)ethane-1,2-diamine;hydrochloride” are not available, ethylenediamine, a related compound, is produced industrially by treating 1,2-dichloroethane with ammonia under pressure at 180 °C in an aqueous medium .

Scientific Research Applications

  • Water Treatment and Dye Removal N'-(Methylsulfamoyl)ethane-1,2-diamine;hydrochloride has been applied in the synthesis of sulfonated thin-film composite nanofiltration membranes. These membranes are effective in the treatment of dye solutions, demonstrating enhanced water flux and hydrophilicity, which contributes to improved dye rejection capabilities (Liu et al., 2012).

  • Catalysis in Organic Synthesis The compound has been utilized in the creation of a novel dicationic ionic liquid, which acts as an effective and dual-functional catalyst for the synthesis of 3-methyl-4-arylmethylene-isoxazole-5(4H)-ones. This showcases its utility in enhancing the efficiency and specificity of chemical reactions in organic synthesis (Irannejad-Gheshlaghchaei et al., 2018).

  • In Analytical Chemistry The chemical has been employed in the development of sensitive fluorescent reagents for aliphatic amines in liquid chromatography. This application is significant in analytical chemistry for the precise and sensitive detection of amines (Wang et al., 2000).

  • In Medicinal Chemistry and Drug Discovery It is used in the synthesis of Schiff bases, which have been evaluated for their antibacterial properties and potential as inhibitors of the 3-chymotrypsin-like protease of SARS-CoV-2, indicating its relevance in the field of medicinal chemistry and drug discovery (Al‐Janabi et al., 2020).

  • In Environmental Science Research has also explored its use in photocatalytic oxidation processes, particularly in the degradation of harmful substances like 2-chloroethyl ethyl sulfide, demonstrating its potential applications in environmental cleanup and pollution control (Martyanov & Klabunde, 2003).

properties

IUPAC Name

N'-(methylsulfamoyl)ethane-1,2-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H11N3O2S.ClH/c1-5-9(7,8)6-3-2-4;/h5-6H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRXWXFFJSKHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)NCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Aminoethyl)sulfamoyl](methyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.